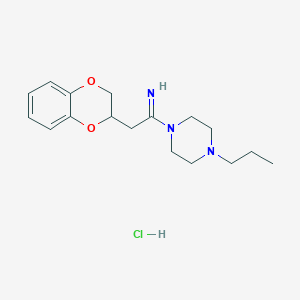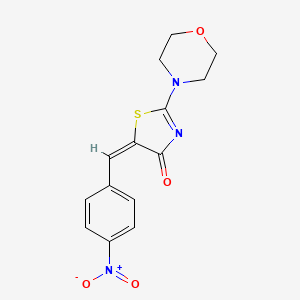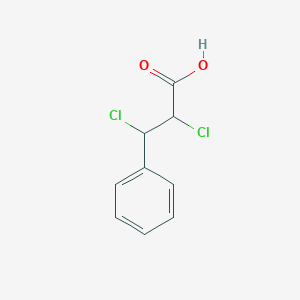
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is a synthetic organic compound It features a benzodioxin ring fused with a piperazine moiety, making it structurally unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Piperazine Derivative Preparation: The piperazine moiety is prepared by alkylation of piperazine with propyl halides.
Coupling Reaction: The benzodioxin and piperazine derivatives are coupled using a suitable linker, such as ethanimine, under controlled conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study the interactions of benzodioxin and piperazine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, influencing biological pathways relevant to disease treatment.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring may interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-methyl-1-piperazinyl)ethanimine hydrochloride
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-ethyl-1-piperazinyl)ethanimine hydrochloride
Uniqueness
Compared to its analogs, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-propyl-1-piperazinyl)ethanimine hydrochloride may exhibit different pharmacokinetic and pharmacodynamic properties due to the propyl group on the piperazine ring. This structural variation can influence its binding affinity, selectivity, and overall biological activity, making it a unique candidate for further research and development.
特性
CAS番号 |
52396-02-8 |
|---|---|
分子式 |
C17H26ClN3O2 |
分子量 |
339.9 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-propylpiperazin-1-yl)ethanimine;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c1-2-7-19-8-10-20(11-9-19)17(18)12-14-13-21-15-5-3-4-6-16(15)22-14;/h3-6,14,18H,2,7-13H2,1H3;1H |
InChIキー |
HDSLULGBKZZIKX-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C(=N)CC2COC3=CC=CC=C3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)

![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)

![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)
![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)


![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)

